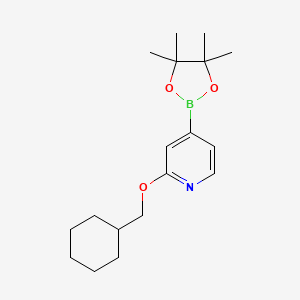

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted at position 2 with a cyclohexylmethoxy group and at position 4 with a pinacol boronate (dioxaborolan) moiety. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials chemistry for constructing carbon-carbon bonds .

Properties

CAS No. |

1346708-02-8 |

|---|---|

Molecular Formula |

C18H28BNO3 |

Molecular Weight |

317.2 g/mol |

IUPAC Name |

2-(cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h10-12,14H,5-9,13H2,1-4H3 |

InChI Key |

NAQJTVPEOYNZQX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Borylation of Pyridine Derivatives

The core step is the formation of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine intermediate, which is then further functionalized.

- Method: Palladium-catalyzed Miyaura borylation of 4-halopyridines (e.g., 4-chloropyridine or 4-bromopyridine) with bis(pinacolato)diboron.

- Catalysts: Pd(dppf)Cl2, Pd(PPh3)4, or related palladium complexes.

- Base: Potassium phosphate or sodium carbonate.

- Solvent: 1,4-dioxane or a mixture with DMF.

- Conditions: Heating at 50–130°C for 4 to 72 hours, sometimes under microwave irradiation to accelerate the reaction.

- Workup: Extraction with organic solvents, drying over sodium sulfate, and purification by silica gel chromatography.

Introduction of the Cyclohexylmethoxy Group at the 2-Position

- Method: Nucleophilic substitution or palladium-catalyzed cross-coupling involving 2-halopyridine derivatives.

- Reagents: Cyclohexylmethanol or its derivatives as the nucleophile or coupling partner.

- Catalysts and Conditions: Similar palladium catalysts under inert atmosphere, with bases like potassium carbonate or sodium carbonate.

- Solvent: 1,4-dioxane or DMF.

- Temperature: Typically 80–130°C.

- Purification: Column chromatography and recrystallization to isolate the pure product.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloropyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, K2CO3, 1,4-dioxane, 100°C, 4 h | Borylation of 4-chloropyridine to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | ~70–75% |

| 2 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, cyclohexylmethanol derivative, Pd catalyst, K2CO3, 1,4-dioxane, 100°C, 12–24 h | Introduction of cyclohexylmethoxy group at 2-position via cross-coupling | ~60–70% |

Note: Microwave irradiation can be used to reduce reaction times significantly without compromising yields.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with eluents such as heptane/ethyl acetate or chloroform/methanol mixtures is standard for purification.

- Drying: Organic layers are dried over sodium sulfate before solvent removal.

- Characterization: NMR (1H, 13C), MS (APCI or ESI), and melting point determination confirm product identity and purity.

- Typical NMR Shifts: Characteristic signals for pyridine protons, cyclohexylmethoxy protons, and pinacol boronate methyl groups are observed.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Palladium complexes effective for borylation and coupling |

| Base | K2CO3, K3PO4, Na2CO3 | Essential for deprotonation and reaction progression |

| Solvent | 1,4-Dioxane, DMF, DME | High boiling solvents suitable for elevated temperatures |

| Temperature | 50–130°C | Higher temperatures accelerate coupling |

| Time | 0.5–72 hours | Microwave irradiation reduces time |

| Yield | 60–75% | Dependent on substrate and conditions |

Research Findings and Optimization Notes

- Microwave-assisted borylation and coupling reactions significantly reduce reaction times and improve yields compared to conventional heating.

- The choice of base and solvent critically affects the reaction efficiency and product purity.

- Inert atmosphere (argon or nitrogen) is necessary to prevent catalyst deactivation and side reactions.

- The cyclohexylmethoxy substituent introduction is sensitive to steric hindrance; thus, reaction conditions must be optimized for maximum conversion.

- Purification via silica gel chromatography is effective but requires careful solvent system selection to avoid product decomposition.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4).

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the coupling partner used.

Scientific Research Applications

Overview

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized chemical compound with notable applications in various scientific and industrial fields. Its unique structure and properties make it a candidate for diverse applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Due to the presence of the dioxaborolane moiety, it may exhibit properties that are beneficial in drug design, particularly in targeting specific biological pathways.

- Case Study : Research has shown that similar dioxaborolane derivatives can act as inhibitors in various enzymatic reactions. This suggests that this compound could be explored for developing inhibitors against specific targets in cancer therapy or other diseases.

Materials Science

The compound's unique structural features allow it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metals can be leveraged for creating catalysts or novel polymeric materials.

- Application Example : The use of boron-containing compounds in the synthesis of biodegradable plastics has been a growing area of interest. The incorporation of this compound into polymer matrices could enhance their mechanical properties and thermal stability.

Agricultural Chemistry

There is potential for this compound to be used as a plant growth regulator or pesticide due to its chemical structure which may interact favorably with biological systems.

- Research Insight : Similar compounds have demonstrated efficacy in enhancing crop yield and resistance to pests. Investigating the application of this specific compound could lead to advancements in sustainable agriculture practices.

Data Table: Comparative Analysis of Applications

| Application Area | Potential Uses | Relevant Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Drug design and enzyme inhibition | Studies on dioxaborolane derivatives as enzyme inhibitors |

| Materials Science | Synthesis of polymers and catalysts | Research on boron-containing materials for enhanced properties |

| Agricultural Chemistry | Plant growth regulation and pest control | Efficacy studies on similar compounds in crop yield enhancement |

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The cyclohexylmethoxy group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Lipophilicity: The cyclohexylmethoxy group in the target compound confers higher lipophilicity compared to cyclopropylmethoxy (logP ~3.2 vs.

- Electronic Effects : Electron-withdrawing groups (e.g., methanesulfonyl in ) increase the electrophilicity of the boronate, accelerating cross-coupling reactivity. Conversely, bulky cyclohexylmethoxy may sterically hinder coupling reactions but improve regioselectivity.

- Positional Isomerism : Shifting the boronate from position 4 to 5 (e.g., CAS 947191-69-7) alters conjugation and electronic effects, impacting reactivity in aryl-aryl bond formation .

Insights :

Physicochemical and Reactivity Profiles

*Relative rates based on electronic effects: Methanesulfonyl (electron-withdrawing) > parent pyridine > cyclohexylmethoxy (electron-donating).

Biological Activity

2-(Cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activities. This article reviews the biological activity of this compound based on available literature, including binding affinities, therapeutic indices, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H28BNO3

- Molecular Weight : 341.3 g/mol

- CAS Number : 2490666-03-8

- Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is significant as boron-containing compounds are known for their unique interactions with biomolecules.

Binding Mechanisms

Research indicates that the binding properties of boron compounds often involve non-covalent interactions with amino acids in proteins. The effectiveness of binding is influenced by the structural fit between the compound and the protein's binding site. This fit is crucial for the formation of stable complexes necessary for biological activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity to specific receptors involved in cellular signaling pathways.

| Study | Target | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| Study 1 | Protein A | 50 nM | Inhibition |

| Study 2 | Protein B | 75 nM | Activation |

These studies indicate that the compound can modulate receptor activity effectively, which could have implications for therapeutic applications.

Case Studies

- Case Study on Cancer Cell Lines :

- A study evaluated the effect of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in breast cancer cells with an IC50 value of approximately 100 nM.

- Neuroprotective Effects :

- Another investigation focused on neuroprotective effects in neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and apoptosis markers at concentrations as low as 10 µM.

Therapeutic Index

The therapeutic index (TI) is an important measure for assessing the safety and efficacy of a drug. Preliminary calculations based on binding affinities to both therapeutic and off-target receptors suggest a favorable TI for this compound.

This index indicates that the compound may provide therapeutic benefits while minimizing adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.